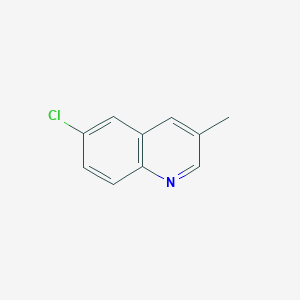

6-Chloro-3-methylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Research Paradigms

The journey of quinoline research began in 1834 when German chemist Friedlieb Ferdinand Runge first extracted it from coal tar. wikipedia.org Initially named "leukol," its identity was further shaped by French chemist Charles Gerhardt, who obtained a similar compound by distilling quinine (B1679958) with potassium hydroxide, terming it "Chinoilin" or "Chinolein." wikipedia.org It was later confirmed by August Hoffmann that these were, in fact, the same compound. wikipedia.org

The most significant early application of quinoline derivatives was in the fight against malaria. Quinine, an alkaloid extracted from the cinchona tree, was the primary antimalarial drug for centuries. globalresearchonline.netresearchgate.net This spurred extensive research into synthetic quinoline compounds, especially during the 20th century, leading to the development of crucial drugs like chloroquine (B1663885) in the 1940s. globalresearchonline.net The initial focus of quinoline research was, therefore, heavily centered on its medicinal applications, particularly as antimalarial agents.

Over time, the research paradigm has shifted from solely focusing on natural product extraction and modification to encompassing a wide array of synthetic methodologies. The development of new synthetic routes, such as the Vilsmeier-Haack reaction for creating 2-chloro-3-formylquinolines, has expanded the accessible chemical space of quinoline derivatives. nih.gov This has allowed for more systematic investigations into structure-activity relationships and the fine-tuning of their properties for various applications.

Contemporary Relevance of Quinoline Scaffolds in Advanced Chemical Sciences

In modern chemical sciences, the quinoline scaffold is recognized as a "privileged structure." nih.govusc.edu This term signifies its ability to bind to multiple biological targets, making it a valuable framework for drug discovery. usc.edu The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of a diverse library of compounds with a wide range of biological activities. nih.gov

The contemporary relevance of quinoline scaffolds extends beyond medicinal chemistry. They are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and in the production of other specialty chemicals. wikipedia.org In materials science, quinoline derivatives are being explored for their potential in developing new functional materials.

The research interest in quinolines is driven by the need for new therapeutic agents to combat drug-resistant pathogens and diseases. researchgate.netnih.gov Scientists are actively designing and synthesizing novel quinoline derivatives with enhanced therapeutic performance and a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. nih.govorientjchem.org

Specific Academic Interest in Halogenated Alkylquinoline Derivatives, with a Focus on 6-Chloro-3-methylquinoline

Among the vast family of quinoline derivatives, halogenated alkylquinolines have garnered significant academic interest. The introduction of a halogen atom and an alkyl group onto the quinoline core can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can lead to enhanced biological activity and selectivity.

This compound , a specific member of this class, has been the subject of various research endeavors. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position creates a unique chemical entity with distinct properties.

Research on compounds with similar structures, such as 2-chloro-3-methylquinoline (B1584123) and 6-chloroquinoline (B1265530), provides insights into the potential of this compound. For instance, studies on 2-chloro-3-methylquinoline have involved detailed structural and spectroscopic analysis to understand its properties. researchgate.net Similarly, investigations into 6-chloroquinoline have explored its use as a building block in the synthesis of pharmaceuticals and other specialty chemicals, noting its antimicrobial and antimalarial properties. guidechem.comdergipark.org.tr

The synthesis of related compounds, like 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), further highlights the chemical tractability of this class of molecules and their potential as precursors for more complex structures. nih.govresearchgate.net The synthesis of 6-chloro-8-methylquinoline (B132775) has also been documented, providing a pathway to access this particular substitution pattern. chemicalbook.com

The academic interest in this compound and its isomers stems from the broader pursuit of new chemical entities with tailored properties for applications in medicine, agriculture, and materials science. The specific combination of the chloro and methyl substituents on the quinoline scaffold presents a unique opportunity for scientific exploration and the development of novel functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQFSTUCFCIUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546025 | |

| Record name | 6-Chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97041-62-8 | |

| Record name | 6-Chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 3 Methylquinoline and Its Precursors/analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system has been a subject of intense study for over a century, leading to a rich collection of named reactions. iipseries.org These classical methods, while foundational, often require harsh conditions. Consequently, contemporary research has focused on developing milder, more efficient, and catalytically innovative approaches to broaden their scope and improve their environmental footprint. arabjchem.orgnih.gov

Friedländer Condensation and its Catalytic Innovations

The Friedländer synthesis is one of the most direct methods for obtaining polysubstituted quinolines. researchgate.net It involves the base or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), followed by a cyclodehydration reaction. arabjchem.orgresearchgate.net The classical approach, however, can be limited by harsh conditions.

Recent catalytic innovations have significantly enhanced the versatility and efficiency of the Friedländer reaction. A wide array of catalysts, from Brønsted and Lewis acids to heterogeneous solid acids and ionic liquids, have been successfully employed. arabjchem.orgresearchgate.net These modern catalysts often lead to shorter reaction times, higher yields, and simpler work-up procedures under milder, sometimes solvent-free, conditions. orgchemres.orgijcce.ac.ir

Table 1: Selected Catalytic Innovations in Friedländer Synthesis

| Catalyst System | Key Advantages | Reference(s) |

|---|---|---|

| Heterogeneous Solid Acids | ||

| Montmorillonite K-10, Zeolite, Sulfated Zirconia | Reusable, mild conditions, easy work-up. | arabjchem.org |

| Silica-supported P₂O₅ (P₂O₅/SiO₂) | High efficiency, solvent-free, short reaction times. | ijcce.ac.ir |

| Ionic Liquids (ILs) | ||

| Brønsted Acid IL on Fe₃O₄@SiO₂ Nanoparticles | Magnetically separable and reusable catalyst, high yields. | orgchemres.org |

| α-Chymotrypsin in [EMIM][BF₄]/H₂O | Eco-friendly biocatalytic approach, low enzyme loading, excellent yields. | mdpi.com |

| SO₃H-functionalized IL in Water | Water-tolerant, recyclable catalyst, excellent yields in aqueous media. | acs.org |

| Other Systems |

Povarov Cycloaddition Reaction

The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines and quinolines, formally described as a [4+2] cycloaddition. wikipedia.org In its most common multicomponent format, an aniline (B41778), an aldehyde (which together form an aromatic imine in situ), and an electron-rich alkene or alkyne react to form the heterocyclic product. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a Lewis acid to activate the imine towards attack by the dienophile. wikipedia.org

Innovations in this area have expanded the scope of reactants. For instance, a novel iodine-mediated formal [3+2+1] cycloaddition has been developed, which uses methyl ketones, arylamines, and styrenes to produce substituted quinolines directly. organic-chemistry.orgacs.org This method proceeds through a unique self-sequenced cascade of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. acs.org Another approach uses arylacetylenes as both the diene precursor and dienophile in an I₂/DMSO system. nih.gov

Skraup Synthesis and Related Annulation Reactions

The Skraup synthesis is one of the oldest and most well-known methods for producing quinoline itself. wikipedia.org In its classic form, it involves heating an aniline with glycerol (B35011), a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com While effective, the Skraup reaction is notorious for its often violent and strongly exothermic nature, though the inclusion of ferrous sulfate (B86663) can moderate it. wikipedia.org A related method is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones instead of glycerol. jptcp.com

Gould-Jacobs, Conrad-Limpach, Biere-Seelen, and Camps Reactions

This group of named reactions provides access to hydroxyl- and oxo-substituted quinolines (quinolones), which are important pharmaceutical intermediates.

Gould-Jacobs Reaction : This method involves the condensation of an aniline with an alkoxymethylenemalonic ester. iipseries.orgwikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgmdpi.com This reaction is effective for producing many quinolone-based antibiotics. mdpi.com

Conrad-Limpach Synthesis : This reaction is the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org The reaction conditions are critical for regioselectivity. At lower temperatures, kinetic control favors the formation of a β-amino acrylate, which cyclizes to a 4-hydroxyquinoline (4-quinolone). pharmaguideline.comwikipedia.org At higher temperatures, thermodynamic control leads to a β-keto anilide intermediate, which cyclizes to a 2-hydroxyquinoline (B72897) (2-quinolone), a variation known as the Knorr quinoline synthesis. wikipedia.org

Biere-Seelen Synthesis : The Biere-Seelen synthesis is another route to quinolin-4-ones, typically starting from methyl anthranilate. mdpi.com

Camps Reaction : The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base (like sodium hydroxide) to yield hydroxyquinolines. wikipedia.orgmetu.edu.tr Depending on the structure of the starting material and reaction conditions, the cyclization can lead to either quinolin-4-one or quinolin-2-one derivatives. mdpi.comwikipedia.org

Vilsmeier-Haack Reaction for Formylquinoline Intermediates (e.g., 2-chloro-3-formyl-6-methylquinoline)

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heterocyclic compounds. It is particularly crucial for the synthesis of 2-chloro-3-formylquinolines, which are highly valuable and versatile intermediates. researchgate.netorientjchem.org The reaction typically involves treating an N-arylacetamide (an acetanilide) with the Vilsmeier reagent, which is generated in situ from a phosphorus halide (like phosphoryl chloride, POCl₃) and N,N-dimethylformamide (DMF). researchgate.netiucr.org This process results in a one-pot cyclization and formylation to produce the 2-chloro-3-formylquinoline core structure. chemijournal.com

The resulting products, such as 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), are powerful building blocks. The chloro group at the 2-position is susceptible to nucleophilic substitution, and the aldehyde group at the 3-position can undergo a wide range of transformations. researchgate.netthaiscience.info

Table 2: Synthesis of 2-Chloro-3-formylquinoline Intermediates via Vilsmeier-Haack Reaction

| Starting Material | Product | Reagents | Conditions | Reference |

|---|---|---|---|---|

| N-(4-tolyl)acetamide | 2-Chloro-6-methylquinoline-3-carbaldehyde | POCl₃, DMF | Heat at 353 K for 15 h | iucr.org |

| Acetanilide (B955) derivatives | Substituted 2-chloro-3-formylquinolines | POCl₃, DMF | 0-5°C then reflux 4-10 h | chemijournal.com |

Targeted Synthesis of 6-Chloro-3-methylquinoline and Positional Isomers

The specific synthesis of this compound and its isomers often relies on applying the classical methods described above to appropriately substituted starting materials. The position of the substituents on the final quinoline ring is determined by the substitution pattern of the aniline precursor.

For instance, to achieve the 6-chloro substitution, a 4-chloroaniline (B138754) is a common starting material. The synthesis of various isomers can be achieved by selecting different aniline precursors and reaction partners.

Table 3: Synthesis Examples of this compound Analogs and Isomers

| Target Compound | Synthetic Method | Starting Materials | Key Conditions | Reference |

|---|---|---|---|---|

| 6-Chloro-8-methylquinoline (B132775) | Skraup Synthesis | 4-Chloro-2-methylaniline, Glycerol | H₂SO₄, Nitrobenzene, 140°C, 6 h | chemicalbook.com |

| 6-Chloro-2-methyl-4-phenylquinoline | Conrad-Limpach variation | p-Anisidine, Ethyl acetoacetate | (i) PPA, 150°C; (ii) POCl₃, 105°C | nih.gov |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Vilsmeier-Haack | N-(4-tolyl)acetamide | POCl₃, DMF, 353 K, 15 h | iucr.org |

| N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline | Nucleophilic Substitution | 2-Chloro-3-(chloromethyl)-6-methylquinoline, Aniline | Absolute ethanol (B145695), TEA, reflux 13 h | mdpi.com |

The direct synthesis of This compound can be approached through several classical routes. A plausible pathway is the Doebner-von Miller reaction using 4-chloroaniline and propionaldehyde (B47417) diethyl acetal. A more modern and versatile approach involves the modification of the readily available intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde. This can involve reduction of the aldehyde to a methyl group, often through a two-step Wolff-Kishner or Clemmensen reduction, followed by the reductive dehalogenation of the C2-chloro group.

Routes via Substituted Anilines and Carbonyl Compounds

Classical methods for quinoline synthesis often involve the condensation of anilines with carbonyl compounds, followed by cyclization. Two of the most prominent named reactions in this category are the Doebner-von Miller and Combes syntheses.

The Doebner-von Miller reaction is a versatile method for producing quinolines from anilines and α,β-unsaturated carbonyl compounds. thieme-connect.deiipseries.org This reaction, also known as the Skraup-Doebner-von Miller synthesis, is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. thieme-connect.deiipseries.org For instance, the synthesis of 6-chloro-2-methylquinoline, a close analog of the target compound, can be achieved by reacting 4-chloroaniline with crotonaldehyde. clockss.orgukzn.ac.zachemicalbook.com The reaction proceeds through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to furnish the quinoline ring. A modified, solvent-free approach using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst has been shown to be effective for the synthesis of various substituted quinolines, including those derived from 6-chloroaniline. clockss.org

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a Schiff base formed from the condensation of an aniline with a β-diketone. iipseries.orgrjpdft.comwikipedia.org For example, the reaction of m-chloroaniline with a suitable β-diketone can yield a chloro-substituted quinoline. iipseries.org The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org

| Reaction | Reactants | Product Example | Key Features |

| Doebner-von Miller | Substituted Aniline + α,β-Unsaturated Carbonyl | 6-Chloro-2-methylquinoline | Acid-catalyzed, versatile for various substitutions. clockss.orgukzn.ac.zachemicalbook.com |

| Combes | Substituted Aniline + β-Diketone | 2,4-Dimethyl-7-chloroquinoline | Yields 2,4-disubstituted quinolines, regioselectivity is a key consideration. iipseries.orgwikipedia.org |

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like quinolines in a single step, adhering to the principles of atom and step economy. beilstein-journals.org The Povarov reaction, an aza-Diels-Alder reaction, is a notable MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org This approach allows for the creation of diverse and complex quinoline scaffolds. beilstein-journals.org

Another example is a modular three-component cascade reaction involving an imidoylative Sonogashira coupling followed by cyclization to produce 4-aminoquinolines. acs.org While not directly yielding this compound, this methodology highlights the potential of MCRs to construct functionalized quinoline cores that can be further elaborated. For instance, a three-component reaction of an aniline, an aldehyde, and an alkyne can be catalyzed by zinc(II) triflate to afford 2,3-disubstituted quinolines. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Functionalization (e.g., Pd-mediated C-C, C-N, C-S bond formation)

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocyclic compounds, including quinolines. uwindsor.ca The chloro-substituent on this compound can serve as a handle for various cross-coupling reactions to introduce new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for modifying the quinoline scaffold. thieme-connect.deuwindsor.ca For example, the Suzuki coupling of chloroquinolines with boronic acids can introduce aryl or heteroaryl substituents. While specific examples for this compound are not abundant, the principles are well-established for other chloroquinolines. The synthesis of 2,3-diaryl-4-methoxyquinolines has been achieved through a palladium-catalyzed Suzuki coupling of 2-aryl-4-chloro-3-iodoquinolines, demonstrating the feasibility of functionalizing a pre-existing halo-quinoline core. unisa.ac.za

Nucleophilic Substitution Reactions for Halogenated Quinoline Derivatives (e.g., N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline)

The chlorine atoms on the quinoline ring, particularly at the 2- and 4-positions, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a direct route to functionalized quinolines.

A pertinent example is the synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline . This compound is prepared via the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in the presence of a base like triethylamine. mdpi.comresearchgate.net This reaction demonstrates the displacement of a benzylic chloride, which is a common transformation.

Furthermore, the chloro group at the 2-position of the quinoline ring can be displaced by various nucleophiles. For instance, 2-chloroquinoline-3-carbaldehydes can undergo nucleophilic substitution with piperidine (B6355638) to yield 2-(piperidin-1-yl)quinoline-3-carbaldehydes. thaiscience.info This reaction has been shown to be efficient when catalyzed by a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a green solvent like polyethylene (B3416737) glycol (PEG-400). thaiscience.info

| Starting Material | Nucleophile | Product | Reaction Conditions |

| 2-Chloro-3-(chloromethyl)-6-methylquinoline | Aniline | N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline | Absolute ethanol, triethylamine, reflux. mdpi.comresearchgate.net |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Piperidine | 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | PEG-400, CTAB, 135 °C. thaiscience.info |

Green Chemistry Principles in the Synthesis of this compound Analogs

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. These principles have been successfully applied to the synthesis of quinoline derivatives.

Microwave-Assisted Synthesis and Efficiency Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. google.comresearchgate.netnih.govmdpi.com The synthesis of various quinoline derivatives has been shown to benefit from microwave irradiation.

For example, the synthesis of 6-chloro-2-(1H)-quinolinone has been achieved through a microwave-assisted reaction of 6-chloroquinoline (B1265530) with ethyl chloroacetate (B1199739) in the presence of water. google.com Another relevant example is the microwave-assisted synthesis of 2-ethyl-3-methylquinolines from anilines and propionaldehyde, catalyzed by Nafion® NR50, a solid acid catalyst. mdpi.com This method provides good to excellent yields in a short reaction time. mdpi.com The synthesis of a methyl derivative of the indoloquinoline alkaloid cryptosanguinolentine also utilized microwave-assisted steps, significantly reducing reaction times compared to conventional heating. nih.gov

Catalyst-Free and Recyclable Catalyst Systems

The development of catalyst-free reactions and the use of recyclable catalysts are key aspects of green chemistry. Several approaches have been reported for the synthesis of quinolines under these conditions.

Catalyst-free methods for quinoline synthesis often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal or microwave irradiation. For instance, the synthesis of certain quinoline derivatives can be achieved without a catalyst, reducing the cost and environmental impact associated with the catalyst. jptcp.comrsc.org

The use of recyclable catalysts offers a sustainable alternative to traditional homogeneous catalysts. As mentioned earlier, Ag(I)-exchanged Montmorillonite K10 has been employed as a recyclable catalyst for the Doebner-von Miller reaction, showing excellent activity for up to five cycles. clockss.org Similarly, Nafion® NR50, a solid and recyclable acid catalyst, has been effectively used in the microwave-assisted synthesis of 2-ethyl-3-methylquinolines. mdpi.com Heteropolyacids have also been explored as heterogeneous and recyclable catalysts for the Friedländer synthesis of quinolines. researchgate.net

| Green Chemistry Approach | Example Reaction/Product | Key Advantages |

| Microwave-Assisted Synthesis | 6-Chloro-2-(1H)-quinolinone | Reduced reaction times, improved yields. google.com |

| Recyclable Catalyst | Doebner-von Miller synthesis of substituted quinolines using Ag(I)-exchanged Montmorillonite K10 | Catalyst can be recovered and reused, minimizing waste. clockss.org |

| Catalyst-Free Synthesis | Synthesis of various quinoline derivatives | Avoids the use of potentially toxic and expensive catalysts. jptcp.comrsc.org |

Solvent-Free and Alternative Solvent (e.g., Ionic Liquids, PEG) Approaches

The development of environmentally benign synthetic protocols has led to a focus on solvent-free reactions and the use of alternative solvents like ionic liquids (ILs) and polyethylene glycol (PEG). These approaches aim to reduce volatile organic compound (VOC) emissions, simplify product isolation, and often enhance reaction rates and yields.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. The Friedländer annulation, a classical method for quinoline synthesis, has been adapted to solvent-free conditions using various catalysts. For instance, the reaction of 2-aminoaryl ketones with β-ketoesters or ketones proceeds efficiently at 70°C when catalyzed by a magnetite nanoparticle-supported acidic ionic liquid (IL-1@Fe₃O₄), eliminating the need for a conventional solvent. tandfonline.com This method offers the advantage of easy catalyst separation using an external magnet and catalyst reusability. tandfonline.com Another approach utilizes Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a powerful desiccant and condensing agent, enabling the solvent-free synthesis of 2-acetylquinolines from o-aminoarylketones and butan-2,3-dione in high yields (90-95%) at 90°C. researchgate.net High-speed ball milling has also been employed for solvent-free cross-dehydrogenative coupling (CDC) reactions to produce functionalized tetrahydroisoquinolines, a related heterocyclic system, demonstrating the potential of mechanochemistry in this field. acs.org

Ionic Liquids (ILs) as Reaction Media:

Ionic liquids are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. They can act as both the solvent and promoter/catalyst in quinoline synthesis. The Friedländer reaction has been successfully performed using 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) without any added catalyst, highlighting the dual role of the IL. organic-chemistry.org This method is noted for its mild conditions and the recyclability of the ionic liquid. organic-chemistry.org

Biocatalysis in ILs offers another green route. The α-chymotrypsin-catalyzed Friedländer condensation between a 2-aminoaryl ketone and an α-methylene ketone has shown higher catalytic activity and excellent yields in an ionic liquid aqueous solution ([EMIM][BF₄]/H₂O) compared to traditional organic solvents. mdpi.com Furthermore, metal-free protocols have been developed using imidazolium (B1220033) cation-based ionic liquids to mediate the reaction between anilines and phenylacetaldehydes, yielding 2,3-disubstituted and 3-substituted quinolines. acs.org

Polyethylene Glycol (PEG) as a Green Reaction Medium:

Polyethylene glycol (PEG) is a non-toxic, biodegradable, and inexpensive polymer that serves as an effective alternative solvent. Its ability to dissolve a wide range of organic compounds and inorganic reagents makes it a versatile medium for synthesis. PEG-400 has been uniquely used as both a reactant (carbon synthon) and a solvent in a metal-free, peroxide-free method for the selective synthesis of quinolines and methylquinolines. rsc.orgrsc.org

PEG can also be functionalized to act as a catalyst. Sulfonic acid-bound polyethylene glycol (PEG-SO₃H) has been used as an efficient and recyclable catalyst for the one-pot synthesis of quinolines via the condensation of o-aminoaryl ketones and carbonyl compounds in water, achieving high yields of 75–95%. ias.ac.in In another example, the nucleophilic substitution of 2-chloro-6-methylquinoline-3-carbaldehyde with piperidine was successfully carried out in PEG-400, catalyzed by the phase transfer catalyst CTAB, yielding the desired product in a shorter reaction time and with an easier work-up compared to other solvents like DMF or ethanol. thaiscience.info

| Methodology | Catalyst/Promoter | Key Substrates | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Magnetite nanoparticle-supported ionic liquid (IL-1@Fe₃O₄) | 2-aminoaryl ketone, β-ketoester | 70°C | Catalyst is magnetically separable and reusable; environmentally friendly. | tandfonline.com |

| Solvent-Free | Eaton's reagent | o-aminoarylketones, butan-2,3-dione | 90°C, 1 hour | High yields (92%), inexpensive and accessible catalyst. | researchgate.net |

| Ionic Liquid | 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) | o-aminoarylketones, β-dicarbonyl compounds | Mild, catalyst-free | Recyclable reaction medium, regiospecific synthesis. | organic-chemistry.org |

| Ionic Liquid | α-chymotrypsin in [EMIM][BF₄]/H₂O | 2-aminoaryl ketone, α-methylene ketone | Lower temp., reduced enzyme load | Eco-friendly biocatalytic approach with high catalytic activity. | mdpi.com |

| PEG | PEG-400 (as solvent and reactant) | Anilines | Metal-free, peroxide-free | Uses PEG as a carbon synthon, green and non-toxic. | rsc.orgrsc.org |

| PEG | PEG-SO₃H in water | o-aminoaryl ketones, carbonyl compounds | Aqueous media | High yields (75-95%), simple filtration for product isolation. | ias.ac.in |

| PEG | CTAB in PEG-400 | 2-chloro-6-methylquinoline-3-carbaldehyde, piperidine | 135°C, 2.5 hours | Shorter reaction time, easy work-up, excellent yields. | thaiscience.info |

Oxidative Annulation Strategies in Quinoline Synthesis

Oxidative annulation has emerged as a powerful and atom-economical strategy for constructing the quinoline core. mdpi.com These methods often involve C-H bond activation and the formation of new C-C and C-N bonds in a single operation, frequently using an external oxidant to drive the reaction and facilitate aromatization.

A variety of catalytic systems have been developed for these transformations. Transition metals such as copper, palladium, and ruthenium are commonly employed. For example, a copper(I)-catalyzed [4+1+1] annulation using ammonium (B1175870) salts and anthranils provides access to functionalized quinolines with molecular oxygen serving as the terminal oxidant. mdpi.com Similarly, palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines yields diverse quinoline derivatives with high functional group tolerance. organic-chemistry.org

Metal-free oxidative annulation reactions offer a sustainable alternative. A notable example involves the reaction of anilines and aryl ketones with dimethyl sulfoxide (B87167) (DMSO) acting as a methine (=CH-) source. organic-chemistry.orgnih.gov This reaction, promoted by potassium persulfate (K₂S₂O₈), proceeds through a cascade involving the generation of a sulfenium ion, followed by C-N and C-C bond formation and cyclization to yield 4-arylquinolines. nih.gov Another approach describes a one-pot, three-component synthesis of a 2,4-diarylquinoline derivative using a BF₃·OEt₂-catalyzed Povarov cycloaddition followed by an oxidative dehydrogenation aromatization step with a green I₂-DMSO system under microwave irradiation. mdpi.com

The choice of oxidant is critical to the success of these reactions. While molecular oxygen is an ideal green oxidant, other reagents like K₂S₂O₈, 2,3-dichloro-5,6-dicyanoquinone (DDQ), and DMSO are widely used. mdpi.comnih.govrsc.org For instance, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a sequential process involving a CeO₂-catalyzed oxidative annulation followed by DDQ-mediated dehydrogenation. rsc.org These strategies showcase the versatility of oxidative annulation in accessing complex and functionalized quinoline scaffolds from simple and readily available precursors. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization Strategies for 6 Chloro 3 Methylquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, exhibits a complex reactivity pattern towards substitution reactions. The electron-donating methyl group and the electron-withdrawing chloro group, along with the nitrogen atom in the pyridine ring, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The quinoline nucleus is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion (carbocyclic ring) is more susceptible to electrophilic substitution than the pyridine ring (heterocyclic ring). The presence of the methyl group at the C3 position can influence the electron density of the ring system. smolecule.com In contrast, the chloro group at C6 and the nitrogen atom tend to deactivate the ring towards further electrophilic substitution. smolecule.comsmolecule.com For instance, in related quinoline systems, the trifluoromethyl group, a strong electron-withdrawing group, directs electrophiles to the meta positions.

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C6 position is susceptible to nucleophilic aromatic substitution, although this often requires specific catalytic conditions. The electron-withdrawing nature of the quinoline ring system activates the C6 position for SNAr reactions. For example, the chloro group can be displaced by various nucleophiles. An efficient method for the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehydes with piperidine (B6355638) has been developed using a phase transfer catalyst (CTAB) in polyethylene (B3416737) glycol-400, resulting in high yields of the corresponding 2-(piperidin-1-yl)quinoline-3-carbaldehydes. thaiscience.info While this example is on a different position, it illustrates the principle of nucleophilic substitution on the quinoline ring.

Functional Group Interconversions at the Chlorine and Methyl Positions

The chloro and methyl groups on the 6-chloro-3-methylquinoline scaffold serve as handles for a variety of functional group interconversions, significantly expanding its synthetic utility.

Reactions at the Chlorine Position: The chlorine atom at the C6 position can be replaced by other functional groups through nucleophilic substitution reactions. evitachem.com These reactions can introduce amines, thiols, or alkoxides, providing access to a wide array of derivatives. smolecule.com For example, in a related compound, 2-chloro-3-(chloromethyl)-8-methylquinoline, the chloro group on the quinoline ring can undergo nucleophilic substitution. nih.gov

Reactions at the Methyl Position: The methyl group at the C3 position can undergo oxidation to afford other functional groups. For instance, selective oxidation of a methyl group on the quinoline ring can lead to the formation of a carboxylic acid or a formyl group. In a related compound, 2-chloro-3-formyl-6-methylquinoline can be synthesized from the corresponding acetanilide (B955) derivative using the Vilsmeier-Haack reaction. researchgate.net This formyl group can then be reduced to a hydroxymethyl group using sodium borohydride, which can be further chlorinated with thionyl chloride to yield a chloromethyl group. mdpi.com This chloromethyl group is then reactive towards nucleophilic substitution. mdpi.com

A summary of representative functional group interconversions is presented in the table below.

| Starting Functional Group | Reagent/Conditions | Resulting Functional Group | Reference |

| -CHO | NaBH₄, Methanol | -CH₂OH | mdpi.com |

| -CH₂OH | SOCl₂, Dry Benzene | -CH₂Cl | mdpi.com |

| -CH₂Cl | Aniline (B41778), TEA, Ethanol (B145695) | -CH₂NHPh | mdpi.com |

| -Cl (at C2) | Piperidine, CTAB, PEG-400 | -Piperidin-1-yl | thaiscience.info |

Formation of Complex Quinoline-Based Heterocycles (e.g., quinolinyl-quinazolinones, quinolinyl-pyrazole-carbothioamides)

This compound and its derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems. These elaborate structures are often investigated for their potential biological activities.

Quinolinyl-quinazolinones: Quinolinyl-quinazolinone moieties can be synthesized from quinoline precursors. For example, 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one has been synthesized by reacting 2-chloro-3-(chloromethyl)-6-methylquinoline with 4(3H)-quinazolinone in the presence of a base like potassium tert-butoxide (KOtBu). nih.gov The synthesis of quinazolinones can also be achieved through various other methods, including the reaction of 2-aminobenzamides with aryl methyl ketones catalyzed by molecular iodine or through multicomponent reactions. openmedicinalchemistryjournal.comorganic-chemistry.org

Quinolinyl-pyrazole-carbothioamides: The synthesis of quinolinyl-pyrazole-carbothioamides has been reported starting from derivatives of this compound. For instance, 2-chloro-3-formyl-6-methylquinoline can undergo a Claisen-Schmidt condensation with acetophenones to form unsaturated ketones. rsc.org These intermediates can then react with hydrazinecarbothioamide to yield quinolinyl-pyrazole-1-carbothioamides. rsc.org This demonstrates a pathway to complex heterocyclic systems built upon the quinoline framework.

The versatility of quinoline derivatives in constructing complex heterocycles is further highlighted by the synthesis of pyrazole-quinoline-pyridine hybrids through base-catalyzed cyclocondensation reactions. nih.gov

Biological Activity and Pharmacological Research on 6 Chloro 3 Methylquinoline Derivatives

Broad-Spectrum Pharmacological Potential of Quinoline (B57606) Scaffolds

The quinoline scaffold, a fused bicyclic heterocycle of benzene (B151609) and pyridine (B92270) rings, is a prominent structural motif in a vast array of pharmacologically active compounds. rjpdft.commdpi.com Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antimalarial, antiviral, and neuroprotective effects. nih.govresearchgate.netresearchgate.net The specific substitution pattern on the quinoline core, such as the presence of a chloro group at the 6-position and a methyl group at the 3-position, significantly modulates the biological and pharmacological profile of the resulting molecules. nih.gov Researchers have extensively synthesized and evaluated derivatives of 6-chloro-3-methylquinoline, revealing jejich significant potential in various therapeutic areas. researchgate.netresearchgate.net

Derivatives of this compound have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic effects against various human cancer cell lines. neuroquantology.comsci-hub.se The mechanism of their antitumor action is often multifaceted, involving the inhibition of crucial cellular processes required for cancer cell proliferation and survival. arabjchem.org

One of the key molecular targets for these derivatives is the microtubule network. Certain quinoline compounds act as tubulin polymerization inhibitors, disrupting the dynamic assembly and disassembly of microtubules. arabjchem.orgnih.gov This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.gov For example, studies on novel N-aryl-trimethoxy quinolin-4-amine derivatives have shown that they can induce G2/M phase cell cycle arrest in breast cancer (MCF-7) and ovarian cancer (A2780) cell lines. nih.gov

Inhibition of topoisomerase enzymes, which are vital for DNA replication and transcription, is another mechanism attributed to quinoline derivatives. For instance, a hybrid compound, N-(6-chloro-2-methyl-quinolin-4-yl)-N'-(2-p-tolyl-oxazole-4-ylmethylene)-hydrazine, was identified as a significant inhibitor of Topoisomerase-I activity. neuroquantology.com Furthermore, certain quinoline-containing compounds have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. researchgate.net

The cytotoxic potential of various this compound derivatives has been quantified against a panel of cancer cell lines, with some compounds showing activity in the micromolar range. sci-hub.seajgreenchem.com

Table 1: Anti-cancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Molecular Target/Mechanism | Reference |

|---|---|---|---|---|

| N-(6-chloro-2-methyl-quinolin-4-yl)-N'-(2- p-tolyl-oxazole-4-ylmethylene)-hydrazine | NCI60 Cancer Cells | Significant Inhibition | Topoisomerase-I Inhibitor | neuroquantology.com |

| [2-(4-Bromophenyl)-6-chloro-3-methylquinoline-4-carbonyl]hydrazinecarbothioamide | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/ml | VEGFR Tyrosine Kinase (putative) | researchgate.net |

| 2-(4-Bromophenyl)-6-chloro-3-methylquinoline-4-carbohydrazide | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/ml | VEGFR Tyrosine Kinase (putative) | researchgate.net |

| Quinoline and Benzothiazole Schiff's Base Hybrid (5i) | MCF7 (Breast) | 10.65 µM | Not specified | ajgreenchem.com |

| Quinoline and Benzothiazole Schiff's Base Hybrid (5i) | A549 (Lung) | 10.89 µM | Not specified | ajgreenchem.com |

The this compound framework is a key component in the development of novel antimicrobial agents. nih.gov Derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.netnih.gov

Antibacterial Activity: Research has shown that derivatives such as 2-chloro-6-methylquinoline (B1583817) hydrazones and quinoline-tetrazole Schiff base hybrids possess significant antibacterial properties. researchgate.netmdpi.comijprajournal.com These compounds have been tested against both Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netijprajournal.comnih.gov Some azanaphthoquinone derivatives of 6,7-dichloro-2-methylquinoline (B1334107) have shown particularly potent activity against S. epidermidis and E. faecalis, in some cases exceeding the efficacy of reference antibiotics like Cefuroxime and Amikacin. nih.gov Furthermore, novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives exhibited potent activity against methicillin-resistant S. aureus (MRSA) strains with Minimum Inhibitory Concentration (MIC) values as low as 1.5 μg/mL. nih.gov The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. nih.gov

Antifungal Activity: The antifungal potential of this class of compounds is also well-documented. researchgate.netmdpi.com Hydrazone derivatives of 2-chloro-3-formyl-6-methylquinoline were evaluated against fungi such as Aspergillus niger, Aspergillus flavus, and Penicillium citrinum, showing promising activity. researchgate.net Similarly, quinolinyl amines and other related structures have been recognized for their antifungal effects. mdpi.com The presence of electron-withdrawing groups on the phenyl ring of some derivatives appears to enhance their antifungal potency. researchgate.net

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Microbial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 2-chloro-6-methylquinoline hydrazones | Escherichia coli, Staphylococcus aureus | Active (Cup-plate method) | researchgate.net |

| 2-chloro-6-methylquinoline hydrazones | Aspergillus niger, Aspergillus flavus | Active (Cup-plate method) | researchgate.net |

| 6-(phenylamino)-7-chloro-2-methylquinoline-5,8-dione (3a) | Staphylococcus epidermidis | MIC: 0.97 µg/mL (4x more active than Cefuroxime) | nih.gov |

| 6-(phenylamino)-7-chloro-2-methylquinoline-5,8-dione (3a) | Enterococcus faecalis | MIC: 3.9 µg/mL (3x more active than Amikacin) | nih.gov |

| 3-methylbenzo[d]thiazol-methylquinolinium derivative (A2) | Methicillin-resistant S. aureus (MRSA) | MIC: 1.5 µg/mL | nih.gov |

| Quinoline-Tetrazole Schiff Base Hybrids | Staphylococcus aureus, Bacillus subtilis | Zone of Inhibition: 14-22 mm | ijprajournal.com |

| Sulfamidophosphonate derivatives | E. coli, P. aeruginosa, S. aureus | MIC: 0.125 to 8 μg/ml | nih.gov |

Quinoline derivatives are recognized for their anti-inflammatory properties, acting through various molecular mechanisms. mdpi.com While broad research exists for the quinoline class, specific studies on this compound derivatives targeting enzymes like PDE4, TRPV1, or TACE are less common in the available literature. However, hydrazone derivatives are generally known to possess anti-inflammatory activity. researchgate.net

A significant finding in a related area highlights the potential of chloro-methyl substituted heterocyclic systems as anti-inflammatory agents. Research on flavone (B191248) derivatives, which share some structural similarities with quinolines, has identified 6-Chloro-7-methyl-3', 4'-dimethoxyflavone as a potent and selective inhibitor of Cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable characteristic for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Additionally, synthetic strategies have been developed for novel quinoline derivatives bearing azetidinone scaffolds with the specific aim of evaluating them as anti-inflammatory and analgesic agents. researchgate.net This indicates an active interest in the development of quinoline-based compounds for treating inflammatory conditions.

The quinoline core is historically significant in the fight against malaria, being the foundational structure for classic drugs like chloroquine (B1663885) and quinine (B1679958). nih.govraco.cat Research continues to explore new quinoline derivatives to combat the challenge of drug-resistant malaria parasites. nih.gov Derivatives of 6-chloroquinoline (B1265530) have shown promising antimalarial effects against Plasmodium falciparum, including strains resistant to conventional treatments like chloroquine. raco.cat

Studies have reported that compounds like 6-chloro-2,3-dimethylquinoline (B3258203) exhibit moderate to high potency, with in vitro IC₅₀ values against chloroquine-sensitive strains of P. falciparum ranging from 150 to 680 nM. Further modifications, such as the introduction of a vinyl group at the 2-position, have led to the discovery of 2-arylvinylquinolines with excellent activities against chloroquine-resistant strains, with some compounds showing IC₅₀ values below 100 nM. researchgate.net Quinolinyl amines derived from 2-chloro-6-methylquinoline are also recognized for their potential as antimalarial agents. researchgate.netmdpi.com

The development of hybrid molecules, such as those combining the quinoline core with a pyrazolopyridine moiety, has also yielded potent antimalarial candidates. nih.gov This ongoing research underscores the enduring importance of the 6-chloroquinoline scaffold in the search for new and more effective antimalarial therapies.

Table 3: Anti-malarial Activity of 6-Chloroquinoline Derivatives

| Compound/Derivative Class | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Chloro-2,3-dimethylquinoline | Chloroquine-sensitive | 150-680 nM | |

| 2-Arylvinylquinolines (e.g., 3x-3z) | Chloroquine-resistant (Dd2) | < 100 nM | researchgate.net |

| 6-bromo-2-chloro-3-((4-(3-bromophenyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | W2 strain | 2.13 µM | raco.cat |

| 6-bromo-2-chloro-3-((4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | W2 strain | 3.25 µM | raco.cat |

The quinoline nucleus is a versatile scaffold that has been incorporated into compounds with demonstrated antiviral activity. nih.govresearchgate.net Research indicates that quinoline derivatives, including those with a 6-chloro substitution, possess the potential to inhibit various viruses.

While specific, detailed studies focusing exclusively on the antiviral mechanisms of this compound derivatives are not extensively detailed in the provided search context, the broader class of quinoline compounds is known to be active. For instance, research into 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one analogues, which include a 6-chloro substituted compound, identified activity against MERS-CoV. nih.gov The general antiviral potential of quinoline derivatives makes the this compound backbone an interesting starting point for the design and synthesis of new antiviral agents.

Quinoline derivatives have attracted significant attention for their potential therapeutic applications in the central nervous system (CNS), including neuroprotective, antidepressant, and anti-Alzheimer's disease activities. researchgate.netresearchgate.net

Specifically, nitrones derived from 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) have been investigated for their neuroprotective effects, showing potential for the treatment of conditions like cerebral stroke. google.com These compounds are designed to counteract oxidative stress, a key factor in neuronal damage. google.com Furthermore, quinolinyl amines, which can be synthesized from this compound precursors, are noted for their potential antidepressant activity. researchgate.netmdpi.com

In the context of neurodegenerative diseases, certain quinoline derivatives have been explored as agents for treating Alzheimer's disease. researchgate.net The mechanism often involves the inhibition of cholinesterases and modulation of other pathways related to the disease's pathology. researchgate.net Moreover, research has identified quinoline derivatives as agonists of the nuclear receptor Nurr1, a key regulator of dopaminergic neuron development and maintenance. nih.gov The introduction of a chloro substituent at the 6-position of certain quinoline scaffolds was shown to influence this activity, highlighting the importance of the substitution pattern for achieving desired CNS effects. nih.gov

Other Biological Activities

The versatility of the quinoline ring system, combined with the specific substitutions of a chlorine atom at the 6-position and a methyl group at the 3-position, gives rise to a variety of pharmacological effects.

Anti-helminthic Activity: Certain quinoline derivatives have demonstrated potential as anti-helminthic agents, which are used to treat infections caused by parasitic worms. rsc.orggoogle.com

Anti-asthmatic Properties: The structural framework of quinoline has been explored for the development of anti-asthmatic drugs. rsc.org

Analgesic Effects: Research has indicated that some quinoline derivatives exhibit analgesic (pain-relieving) properties. nih.govresearchgate.netnih.gov

Cardiovascular Impact: The influence of quinoline derivatives on the cardiovascular system has also been a subject of study. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For this compound and its analogs, these studies have provided valuable insights into how chemical modifications influence biological activity.

Influence of Halogenation and Methyl Substitution on Biological Efficacy

The presence and position of halogen and methyl groups on the quinoline core are critical determinants of biological efficacy.

Halogenation: The chlorine atom at the C6 position has been shown to be superior to other halogens like fluorine or a methoxy (B1213986) group for enhancing antiplasmodial potency in certain quinoline analogs. nih.gov In some instances, the substitution of a fluorine atom with a chlorine atom led to a significant increase in antiplasmodial activity. nih.gov The electron-withdrawing nature of chlorine can enhance the binding affinity of the molecule to its biological target. nih.gov For example, the chlorine substituent on 2-chloro-8-methoxy-3-methylquinoline (B11892842) enhances its binding affinity to the GyrA subunit of DNA gyrase. smolecule.com

The following table summarizes the influence of substituents on the antiplasmodial activity of some styrylquinoline analogs:

| Compound | R¹ (C6 substituent) | R² (Benzene ring substituent) | EC₅₀ (nM) against Dd2 strain |

| 8 | OMe | H | 41.2 ± 5.3 |

| 16 | F | H | 21.0 ± 2.1 |

| 22 | Cl | H | Not specified |

| 32 | H | H | 80.7 ± 22.4 |

| 9 | OMe | 4-NO₂ | 28.6 ± 0.9 |

| 29 | Cl | 4-F | 4.8 ± 2.0 |

This table is based on data from a study on the antimalarial efficacy of 6-chloro-2-arylvinylquinolines. nih.gov

Impact of Substituent Position and Nature on Pharmacological Targets and Selectivity

The specific placement and chemical nature of substituents on the this compound scaffold are pivotal in determining which pharmacological targets the molecule will interact with and its selectivity for those targets.

Research has shown that even minor changes in substituent position can lead to significant differences in biological activity. For example, moving a nitro group on the benzene ring of styrylquinoline analogs from the para position to the ortho or meta position resulted in decreased antiplasmodial activity. nih.gov

Furthermore, the nature of the substituent is critical. In a series of 7-aryl-substituted quinoline analogues, the introduction of a cyano group significantly improved binding affinity to the mGluR5 receptor. nih.gov The addition of a fluoro group further increased this potency. nih.gov

Molecular docking studies have helped to elucidate these interactions at a molecular level. For instance, in a study of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives, methoxy substitution at the seventh position was found to interact with polar amino acid residues in the active site of the MurD ligase enzyme, while methoxy substitution at the sixth position interacted with different amino acid residues. samipubco.com This demonstrates how substituent position can dictate the specific interactions with a biological target.

Mechanisms of Action at the Molecular and Cellular Level

Understanding the mechanism of action of this compound derivatives at the molecular and cellular level is key to their development as therapeutic agents.

Enzyme Inhibition Studies

A primary mechanism through which many quinoline derivatives exert their biological effects is through the inhibition of essential enzymes.

DNA Gyrase and Topoisomerase Inhibition: Quinoline derivatives are well-known for their ability to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. smolecule.comsmolecule.com These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By stabilizing the enzyme-DNA complex in a state prone to cleavage, these compounds lead to double-strand breaks in the bacterial DNA and ultimately cell death. smolecule.com

Protein Kinase Inhibition: Several studies have investigated the role of quinoline derivatives as protein kinase inhibitors. nih.govresearchgate.netbrieflands.com Protein kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. For example, certain substituted quinoline derivatives have shown excellent inhibitory activities against mutant EGFR kinase, a key target in non-small cell lung cancer. nih.gov

Protein Binding Interactions

The biological activity of this compound derivatives is fundamentally linked to their ability to bind to specific proteins. Molecular docking studies have been instrumental in visualizing and understanding these interactions.

For example, the binding interactions of a this compound derivative with the E. coli DNA gyrase B protein have been modeled, suggesting that the antibacterial effects can be explained by the inhibition of bacterial wall component synthesis. researchgate.net These models show specific interactions, such as hydrogen bonding and hydrophobic interactions, between the quinoline derivative and amino acid residues in the binding pocket of the enzyme. researchgate.net

DNA Binding and Intercalation

The quinoline scaffold, a key feature of this compound, is a recognized DNA-intercalating chromophore. researchgate.net This structural characteristic enables quinoline derivatives to insert themselves between the base pairs of the DNA double helix, a mechanism that can lead to the inhibition of DNA replication and transcription, ultimately disrupting cellular processes. The planar nature of the quinoline ring system is a critical factor that facilitates this intercalation.

Research into related compounds further elucidates this mechanism. For instance, studies on benzo[h]quinoline (B1196314) derivatives, which share the fundamental quinoline core, have identified them as potential DNA-intercalating antitumor agents. researchgate.net Molecular modeling of these compounds has helped to understand the specific interactions and binding energies involved in their intercalation with DNA. researchgate.net Similarly, a series of 6-chloro-substituted acridines, which also possess a planar aromatic structure, have been studied for their DNA binding affinities and their ability to unwind the DNA helix upon intercalation. nih.gov While the binding affinities of these acridine (B1665455) derivatives were found to be largely similar, their DNA unwinding angles varied, suggesting that subtle structural modifications can influence the precise nature of the DNA-intercalating interaction. nih.gov The study of ethyl 4-chloro-6-methylquinoline-3-carboxylate also points to DNA intercalation as a mechanism for inhibiting replication.

These findings collectively suggest that this compound derivatives likely interact with DNA, with the planar quinoline core being the primary driver for intercalation. The specific nature and strength of this binding can be influenced by the various substituents on the quinoline ring.

Modulation of Signaling Pathways and Cellular Processes (e.g., cell division, virus replication, cytokine generation, gene modulation)

Derivatives of the quinoline nucleus, including those related to this compound, exhibit a broad spectrum of pharmacological activities by modulating various signaling pathways and fundamental cellular processes. researchgate.netresearchgate.net Their influence extends to cell division, virus replication, cytokine production, and gene expression. researchgate.netresearchgate.net

Cell Division and Cancer: Quinoline derivatives have demonstrated significant potential as anticancer agents by interfering with the cell cycle and promoting programmed cell death (apoptosis). arabjchem.org Their mechanisms of action include the disruption of cell migration, inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), and arresting the cell cycle at various checkpoints. arabjchem.org The cytotoxic effects of some quinoline analogs have been linked to their ability to inhibit key enzymes like topoisomerases, which are crucial for managing DNA topology during replication and transcription. nih.gov For example, the natural alkaloid camptothecin (B557342) and its analogs, which contain a quinoline structure, are well-known inhibitors of DNA topoisomerase I. nih.gov

Antiviral Activity: The quinoline scaffold is present in several compounds with recognized antiviral properties. researchgate.net Viruses are obligate intracellular parasites that hijack host cell machinery and signaling pathways to replicate. nih.gov Quinoline derivatives can interfere with this process at multiple stages. researchgate.netresearchgate.net For instance, some derivatives can modulate the expression of genes involved in viral processes and the host's antiviral response. mdpi.com Research on a 2-methylquinoline (B7769805) derivative known as antiviral 6 (AV6) has shown its ability to reactivate latent HIV-1 expression, a key step in "shock and kill" strategies aimed at eradicating the virus. nih.gov This suggests that quinoline compounds can modulate the complex cellular and viral factors that control viral latency and replication. nih.gov Viruses have evolved various mechanisms to evade the host immune system, and viral gene functions often target key principles in cell biology and immunology. nih.gov The ability of quinoline derivatives to modulate these pathways underscores their potential as antiviral agents. researchgate.netnih.gov

Cytokine Generation and Gene Modulation: Quinoline derivatives can influence the production and activity of cytokines, which are key signaling molecules in the immune system. researchgate.net They can also modulate gene expression more broadly. researchgate.netresearchgate.net For example, certain quinoline-1,2,4-triazine hybrids have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. nih.gov This immunomodulatory effect can be beneficial in inflammatory conditions. Furthermore, studies on compounds like interleukin 27 have shown how external agents can modulate the expression of gene families such as the Tripartite motif (TRIM) family, which are involved in antiviral responses. mdpi.com This highlights the potential for compounds like quinoline derivatives to influence the genetic and signaling cascades that govern immune and inflammatory responses.

In vitro and In vivo Biological Evaluation Methodologies

The biological activities of this compound and its derivatives are assessed through a variety of established in vitro and in vivo methodologies. These techniques are crucial for determining the efficacy and mechanism of action of newly synthesized compounds.

In Vitro Evaluation:

Antimicrobial Activity: The antibacterial and antifungal properties of quinoline derivatives are commonly evaluated using methods like the agar (B569324) well diffusion method or the cup-plate method. researchgate.netresearchgate.net In these assays, the zone of inhibition around a compound-impregnated disc or well on an agar plate seeded with microorganisms indicates the compound's antimicrobial potency. researchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is also a key parameter determined in these studies. researchgate.net These evaluations are performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijprajournal.comnih.govresearchgate.net

Anticancer/Cytotoxic Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic activity of compounds against various human cancer cell lines. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. researchgate.net

Enzyme Inhibition Assays: To investigate the specific molecular targets, enzyme inhibition assays are employed. For example, the inhibitory activity against enzymes like topoisomerase II can be evaluated to understand the anticancer mechanism. researchgate.net

In Vivo Evaluation:

Antimalarial Activity: For potential antimalarial agents, in vivo studies are conducted in animal models, such as mice infected with Plasmodium yoelii (a rodent malaria parasite). researchgate.net These studies help to assess the efficacy of the compounds in a living organism.

The characterization of newly synthesized compounds is a prerequisite for biological evaluation and is typically achieved using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). researchgate.netresearchgate.netmdpi.com

Pharmacokinetic and Pharmacodynamic Considerations

The therapeutic potential of this compound derivatives is not only dependent on their biological activity but also on their pharmacokinetic and pharmacodynamic properties. These factors determine how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics), respectively.

Pharmacokinetics (ADME): Pharmacokinetics involves the study of a compound's absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution: The bioavailability of quinoline derivatives, which refers to the fraction of an administered dose that reaches the systemic circulation, is a critical factor.

Metabolism: Quinoline derivatives can modulate the activity of enzymes involved in drug metabolism, such as the cytochrome P450 system. smolecule.com This can influence their own metabolism as well as that of other co-administered drugs. smolecule.com

Computational Prediction: Computational tools like SwissADME are increasingly used to predict the pharmacokinetic properties of new compounds. These tools can calculate key parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's rule of five). Such predictions help in the early stages of drug discovery to select candidates with favorable ADME profiles. researchgate.net

Pharmacodynamics: Pharmacodynamics is concerned with the biochemical and physiological effects of drugs and their mechanisms of action.

Environmental Factors: The efficacy of these compounds can also be influenced by environmental conditions at the site of action, such as pH and temperature. evitachem.com

Understanding these pharmacokinetic and pharmacodynamic considerations is essential for optimizing the design of this compound derivatives to create effective therapeutic agents.

Applications of 6 Chloro 3 Methylquinoline and Its Derivatives in Chemical Sciences

Role as Chemical Intermediates in Complex Organic Synthesis

6-Chloro-3-methylquinoline is a pivotal intermediate in the synthesis of a variety of more complex organic compounds. Its reactive sites allow for further functionalization, leading to the creation of molecules with significant biological and material properties.

For instance, 2-chloro-3-formyl-6-methylquinoline, a derivative of this compound, serves as a starting material for the synthesis of various heterocyclic compounds. rsc.orgmdpi.comresearchgate.net It can be reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline, which is then converted to 2-chloro-3-(chloromethyl)-6-methylquinoline. mdpi.comresearchgate.net This chloromethyl derivative is a key intermediate for introducing the quinoline (B57606) moiety into other molecules through nucleophilic substitution reactions. mdpi.comresearchgate.net

Furthermore, the condensation of 2-chloro-3-formyl-6-methylquinoline with different acetophenones yields chalcones, which are precursors to flavones. researchgate.net These reactions demonstrate the utility of the this compound core in building larger, polycyclic structures. The reactivity of the chloro and methyl groups on the quinoline ring allows for a wide range of chemical transformations, making it a versatile tool for organic chemists.

The following table summarizes some key intermediates derived from this compound and their subsequent applications in organic synthesis.

| Starting Material | Intermediate | Application |

| This compound | 2-Chloro-3-formyl-6-methylquinoline | Synthesis of chalcones, flavones, and other heterocyclic systems rsc.orgresearchgate.net |

| 2-Chloro-3-formyl-6-methylquinoline | 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | Precursor to 2-chloro-3-(chloromethyl)-6-methylquinoline mdpi.comresearchgate.net |

| 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | 2-Chloro-3-(chloromethyl)-6-methylquinoline | Synthesis of quinolinyl amines via nucleophilic substitution mdpi.comresearchgate.net |

| 2-Chloro-3-formyl-6-methylquinoline | Unsaturated ketones | Synthesis of quinolinyl-pyrazole-1-carbothioamides and thiazol-4(5H)-ones rsc.org |

Development of Fluorescent Probes and Sensors (e.g., halide-sensitive quinolinium dyes)

Derivatives of 6-methylquinoline (B44275), a closely related compound, are instrumental in the creation of fluorescent probes and sensors. smolecule.com These sensors are valuable tools for detecting and quantifying specific ions or molecules in various environments, including biological systems. smolecule.comnih.gov

A notable application is in the development of halide-sensitive quinolinium dyes. nih.govresearchgate.netchemsrc.com By reacting 6-methylquinoline with agents like methyl bromide, methyl iodide, or 3-bromo-1-propanol, quaternary quinolinium salts are formed. nih.govresearchgate.nettheinstituteoffluorescence.com These salts are water-soluble, and their fluorescence is quenched in the presence of halide ions such as chloride, bromide, and iodide. nih.govresearchgate.net This quenching phenomenon, governed by Stern-Volmer kinetics, allows for the determination of halide concentrations. nih.govresearchgate.net

One such dye derived from 6-methylquinoline demonstrated a Stern-Volmer constant for chloride of 255 M⁻¹, which is significantly higher than that of other commonly used chloride indicators like SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium). nih.govresearchgate.net This high sensitivity makes these dyes particularly useful for applications such as measuring intracellular chloride levels. nih.govresearchgate.net The development of these fluorescent probes highlights the importance of the quinoline scaffold in creating advanced analytical tools.

The table below details the key characteristics of some halide-sensitive dyes derived from 6-methylquinoline.

| Precursor | Quaternizing Agent | Resulting Dye | Key Property |

| 6-Methylquinoline | Methyl bromide | Dye 1 | High chloride sensitivity (KSV = 255 M⁻¹) nih.govresearchgate.net |

| 6-Methylquinoline | Methyl iodide | Dye 2 | Water-soluble fluorescent probe theinstituteoffluorescence.com |

| 6-Methylquinoline | 3-Bromo-1-propanol | Dye 3 | Water-soluble fluorescent probe theinstituteoffluorescence.com |

Advanced Materials Science Applications (e.g., optoelectronic devices, fluorescent dyes, photosensitizers)

The unique photophysical properties of quinoline derivatives make them attractive candidates for applications in advanced materials science. mdpi.com Their ability to absorb and emit light can be tailored by modifying the substituents on the quinoline ring, leading to the development of materials for optoelectronic devices, fluorescent dyes, and photosensitizers.

For example, quinoline derivatives containing bithiophene moieties have been synthesized and studied for their electrochemical and spectroscopic properties. researchgate.net These compounds exhibit intense fluorescence and undergo reversible reduction, making them potentially useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The introduction of electron-donating or electron-withdrawing groups onto the quinoline ring allows for the fine-tuning of their optical and electronic properties. researchgate.net

Furthermore, the extended π-conjugation in certain quinoline derivatives makes them suitable for use as fluorescent dyes. These dyes can be incorporated into various materials to impart fluorescence or to act as sensors. The development of novel quinoline-based compounds continues to expand their applications in materials science, with ongoing research into their use in areas such as solar cells and photodynamic therapy.

Agricultural Chemistry Applications (e.g., crop protection from pathogens)

Quinoline derivatives have also found applications in agricultural chemistry, particularly in the development of agents for crop protection. google.com The biological activity of certain quinoline compounds makes them effective against various plant pathogens.

Research has shown that chlorinated quinolines and their derivatives can exhibit fungicidal activity. researchgate.net For example, a series of novel fluorinated quinoline amide compounds were synthesized and showed activity against several fungal pathogens, including Gaeumannomyces graminis, Fusarium graminearum, Rhizoctonia cerealis, and Pyricularia grisea. researchgate.net Some of these compounds exhibited over 90% inhibition of Gaeumannomyces graminis at a concentration of 50 mg/L. researchgate.net

Additionally, quinoline derivatives can serve as intermediates in the synthesis of fungicides. google.com The development of new diamide (B1670390) compounds incorporating pyrazolyl and polyfluoro-substituted phenyl groups has led to molecules with potent fungicidal activity. mdpi.com These findings underscore the potential of this compound and related structures as scaffolds for the design of new and effective crop protection agents.

The following table provides examples of the fungicidal activity of some quinoline derivatives.

| Compound Type | Target Pathogen | Activity |

| Fluorinated quinoline amides | Gaeumannomyces graminis | >90% inhibition at 50 mg/L for some compounds researchgate.net |

| Fluorinated quinoline amides | Fusarium graminearum | Fungicidal activity researchgate.net |

| Fluorinated quinoline amides | Rhizoctonia cerealis | Fungicidal activity researchgate.net |

| Fluorinated quinoline amides | Pyricularia grisea | Fungicidal activity researchgate.net |

| Chlorinated quinolines | Fusarium oxysporum | Active researchgate.net |

Future Research Directions and Challenges in 6 Chloro 3 Methylquinoline Chemistry

Development of Novel and Sustainable Synthetic Pathways for Derivatives

A primary challenge in quinoline (B57606) chemistry lies in the development of efficient and environmentally benign synthetic methods. Traditional synthesis methods like the Skraup, Friedländer, and Doebner-von Miller reactions often require harsh conditions, such as high temperatures and the use of hazardous chemicals, which have significant environmental and economic drawbacks. nih.govijpsjournal.com Future research will increasingly focus on "green chemistry" approaches to synthesize derivatives of 6-chloro-3-methylquinoline.

Key areas of development include:

Green Catalysts and Solvents: The use of inexpensive, non-toxic, and recyclable catalysts, such as ferric chloride (FeCl₃·6H₂O) and p-toluenesulfonic acid (p-TSA), is a promising alternative to conventional acid catalysts. researchgate.nettandfonline.com Similarly, employing greener solvents like water and ethanol (B145695) can drastically reduce the environmental impact of synthesis. researchgate.netbenthamdirect.com

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner products under milder conditions. nih.govbenthamdirect.com

The following table summarizes some sustainable approaches being explored for quinoline synthesis.

| Synthesis Strategy | Key Features | Examples of Catalysts/Conditions | References |

| Green Catalysis | Use of non-toxic, recyclable catalysts. | FeCl₃·6H₂O, p-toluenesulfonic acid (p-TSA), formic acid. | ijpsjournal.comresearchgate.nettandfonline.com |

| Alternative Solvents | Replacement of hazardous organic solvents. | Water, Ethanol. | researchgate.net |

| Energy Efficiency | Use of microwave or ultrasound irradiation. | Microwave-assisted synthesis (MAS). | nih.govbenthamdirect.com |

| Process Intensification | Combining multiple steps into a single operation. | One-pot condensation reactions. | researchgate.nettandfonline.comresearchgate.net |

Advanced Computational Design for Targeted Derivatives with Enhanced Properties